![molecular formula C11H14Cl2N2O B1616204 4-[Bis(2-chloroéthyl)amino]benzamide CAS No. 2045-42-3](/img/structure/B1616204.png)
4-[Bis(2-chloroéthyl)amino]benzamide
Vue d'ensemble
Description
4-[Bis(2-chloroethyl)amino]benzamide is a compound known for its potential applications in medicinal chemistry, particularly as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylases, enzymes involved in the regulation of gene expression. This compound has shown promise in the treatment of various cancers due to its ability to induce cell cycle arrest and apoptosis in cancer cells .
Applications De Recherche Scientifique
4-[Bis(2-chloroethyl)amino]benzamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its HDAC inhibitory activity.
Mécanisme D'action
Mode of Action
4-[Bis(2-chloroethyl)amino]benzamide interacts with its targets, the HDACs, by inhibiting their enzymatic activity . This inhibition results in changes to the epigenetic regulation of histone and nonhistone proteins, affecting gene expression and cellular function .
Biochemical Pathways
The inhibition of HDACs by 4-[Bis(2-chloroethyl)amino]benzamide affects the biochemical pathways involved in gene expression and cellular function . The downstream effects of this include changes to cell cycle progression and apoptosis .
Pharmacokinetics
The compound’s molecular weight (26115 Da) and structure suggest it may have suitable properties for bioavailability .
Result of Action
The result of 4-[Bis(2-chloroethyl)amino]benzamide’s action is the induction of changes in cell cycle progression and apoptosis . Specifically, it has been shown to increase the protein expression levels of cleaved caspase-3 and caspase-9, key players in the apoptosis pathway .
Analyse Biochimique
Biochemical Properties
4-[Bis(2-chloroethyl)amino]benzamide plays a crucial role in biochemical reactions, particularly as a histone deacetylase (HDAC) inhibitor. It interacts with class I HDACs, including HDAC1, HDAC2, and HDAC3, with IC50 values of 95.2, 260.7, and 255.7 nM, respectively . These interactions inhibit the deacetylation of histone proteins, leading to changes in chromatin structure and gene expression. The compound’s ability to inhibit HDACs makes it a potential therapeutic agent for cancer treatment.
Cellular Effects
4-[Bis(2-chloroethyl)amino]benzamide has significant effects on various types of cells and cellular processes. It has been shown to inhibit the growth of cancer cells, including A2780 and HepG2 cells, with higher potency than suberoylanilide hydroxamic acid (SAHA) . The compound induces G2/M phase cell cycle arrest and promotes apoptosis in cancer cells . Additionally, it affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antitumor effects.
Molecular Mechanism
The molecular mechanism of 4-[Bis(2-chloroethyl)amino]benzamide involves its binding interactions with HDACs, leading to enzyme inhibition. By inhibiting HDACs, the compound prevents the removal of acetyl groups from histone proteins, resulting in an open chromatin structure and increased gene expression . This mechanism is crucial for its antitumor activity, as it promotes the expression of tumor suppressor genes and inhibits the proliferation of cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[Bis(2-chloroethyl)amino]benzamide change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (2~8 °C) . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antitumor effects, with continued inhibition of HDAC activity and promotion of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 4-[Bis(2-chloroethyl)amino]benzamide vary with different dosages in animal models. Higher doses of the compound have been associated with increased apoptosis rates in cancer cells . It is essential to determine the optimal dosage to balance efficacy and toxicity. Studies have shown that the compound exhibits significant antitumor activity at specific concentrations, but higher doses may lead to adverse effects .
Metabolic Pathways
4-[Bis(2-chloroethyl)amino]benzamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s metabolism may affect its efficacy and toxicity. Understanding the metabolic pathways of 4-[Bis(2-chloroethyl)amino]benzamide is crucial for optimizing its therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of 4-[Bis(2-chloroethyl)amino]benzamide within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in target cells . These interactions influence the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-[Bis(2-chloroethyl)amino]benzamide affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthetic route includes the following steps :
Starting Material: The synthesis begins with the preparation of 4-aminobenzamide.
Chlorination: The amino group is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to form the bis(2-chloroethyl)amino group.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for 4-[Bis(2-chloroethyl)amino]benzamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(2-chloroethyl)amino]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a substituted benzamide derivative.
Comparaison Avec Des Composés Similaires
4-[Bis(2-chloroethyl)amino]benzamide can be compared with other HDAC inhibitors, such as suberoylanilide hydroxamic acid (SAHA) and MS-275 :
Suberoylanilide Hydroxamic Acid (SAHA): SAHA is a non-selective HDAC inhibitor with a broad spectrum of activity against various HDAC isoforms. In contrast, 4-[Bis(2-chloroethyl)amino]benzamide exhibits selectivity for class I HDACs.
MS-275: MS-275 is another class I selective HDAC inhibitor. 4-[Bis(2-chloroethyl)amino]benzamide has shown higher potency in certain cell lines.
List of Similar Compounds
- Suberoylanilide Hydroxamic Acid (SAHA)
- MS-275
- N-(2-Amino-4-fluorophenyl)-4-[bis(2-chloroethyl)amino]benzamide (FNA)
Activité Biologique
4-[Bis(2-chloroethyl)amino]benzamide, also known as 4-BEAB, has gained attention in the field of medicinal chemistry due to its potential as a histone deacetylase (HDAC) inhibitor. This compound is particularly notable for its selective activity against class I HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers.
The biological activity of 4-BEAB primarily stems from its ability to inhibit HDAC enzymes. HDACs remove acetyl groups from histones, leading to a closed chromatin structure and repression of gene transcription. By inhibiting these enzymes, 4-BEAB can alter gene expression patterns, particularly in cancer cells. The mechanism involves the formation of hydrogen bonds between the benzamide group and the active site of HDACs, while the chloroethyl moieties may alkylate nearby amino acid residues, resulting in HDAC inactivation.
Antiproliferative Effects
In vitro studies have demonstrated that 4-BEAB exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- HepG2 Liver Cancer Cells : The compound shows an IC50 value of approximately 1.30 μM , indicating potent growth inhibition.
- A2780 Ovarian Cancer Cells : A derivative, N-(2-Aminophenyl)-4-[bis(2-chloroethyl)amino]benzamide (NA), exhibited even higher potency with IC50 values of 2.66 μM and 1.73 μM , outperforming established HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .
Induction of Apoptosis and Cell Cycle Arrest
Studies have shown that 4-BEAB induces apoptosis and causes cell cycle arrest at the G2/M phase in cancer cells. This dual mechanism contributes significantly to its anticancer properties:
- Cell Cycle Arrest : The compound has been observed to promote G2/M phase arrest, which is critical for preventing cancer cell proliferation.
- Apoptosis Induction : Further investigations revealed that treatment with 4-BEAB leads to increased apoptotic markers, confirming its role as an effective anticancer agent .
Synergistic Effects with Other Chemotherapeutics
Research indicates that 4-BEAB can enhance the effectiveness of other anticancer agents when used in combination therapies. For example:
- When combined with taxol or camptothecin , low concentrations of 4-BEAB significantly improved their anticancer activity against solid tumors .
- This synergy suggests that 4-BEAB could be a valuable component in developing combination therapies aimed at enhancing treatment efficacy for various malignancies.
Toxicity Considerations
Despite its promising biological activity, the chloroethyl groups in 4-BEAB raise concerns regarding potential toxicity. Chloroethylating agents are known to damage DNA and may exhibit carcinogenic properties. Therefore, further research is necessary to evaluate the safety profile and specific hazards associated with this compound.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and structural characteristics of 4-BEAB and some related compounds:
Propriétés
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c12-5-7-15(8-6-13)10-3-1-9(2-4-10)11(14)16/h1-4H,5-8H2,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNHHOAIGZOAPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174408 | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2045-42-3 | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002045423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-(bis(2-chloroethyl)amino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10174408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[Bis(2-chloroethyl)amino]benzamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJY6Z5WFB7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.